Lipophilicity Elevation: 3,4-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Phenylsulfonyl Piperidines
The 3,4‑difluorobenzenesulfonyl substituent significantly increases computed partition coefficient (LogP) relative to the non‑fluorinated and mono‑fluorinated congeners. The 3,4‑difluoro analog 1‑[(3,4‑difluorophenyl)sulfonyl]piperidine exhibits an ACD/LogP of 2.14, while the mono‑fluoro 4‑[(4‑fluorophenyl)sulfonyl]piperidine shows a substantially lower ACD/LogP of 1.18 . This ~0.96 log unit increase corresponds to an approximately 9‑fold higher octanol/water partition coefficient, directly influencing membrane permeability and CNS penetration potential. The non‑fluorinated parent (LogP estimated at ~0.8–1.0 based on class trends) is even more hydrophilic.
| Evidence Dimension | Computed n‑octanol/water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 1‑[(3,4‑Difluorophenyl)sulfonyl]piperidine LogP = 2.14 (surrogate for 4‑(3,4‑difluorobenzenesulfonyl)piperidine, which has a free NH and is expected to be within ±0.3 log units) |
| Comparator Or Baseline | 4‑[(4‑Fluorophenyl)sulfonyl]piperidine LogP = 1.18; non‑fluorinated 4‑(benzenesulfonyl)piperidine LogP ≈ 0.8–1.0 (class estimate) |
| Quantified Difference | ΔLogP ≈ +0.96 vs. mono‑fluoro; ΔLogP ≈ +1.1–1.3 vs. non‑fluorinated |
| Conditions | Computed by ACD/Labs algorithm as reported by legacy ChemSpider entries |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and blood‑brain barrier penetration, making the 3,4‑difluoro building block preferable for CNS‑targeted library synthesis.
